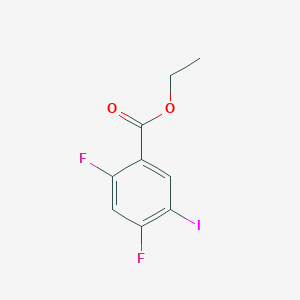

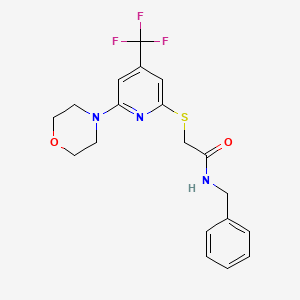

![molecular formula C8H13NO2 B1407106 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one CAS No. 1334412-35-9](/img/structure/B1407106.png)

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one

Overview

Description

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a cyclic ketone . It is a quinuclidine, a class of compounds that contain a quinuclidine moiety, which is a bicyclic compound made up of a six-membered aromatic ring fused to a piperidine .

Synthesis Analysis

The synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers, including 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one, has been reported . The process involves nucleophilic attack at the carbonyl group, which proceeds preferentially from the supposedly more hindered endo pi-face, giving quinuclidinols with natural configuration .Molecular Structure Analysis

The molecular formula of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is C9H15NO3 . Its molecular weight is 185.22 g/mol . The InChI Key, a unique identifier for chemical substances, is RFBVBRVVOPAAFS-UHFFFAOYSA-N .Chemical Reactions Analysis

The ring-opening polymerization (ROP) of 2-oxabicyclo[2.2.2]octan-3-one under different conditions has been studied . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .Scientific Research Applications

Cancer Treatment

The derivatives of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one have been explored for their potential in treating cancer tumors. These compounds can reactivate the apoptosis-inducing function of mutant p53 proteins, which is crucial for the elimination of cancer cells . By restoring the DNA-binding activity and transcriptional transactivation function to mutant p53 proteins, these derivatives offer a promising approach to cancer therapy.

Myelodysplastic Syndromes

Orphan designation has been granted for a derivative of this compound, specifically 2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one (also known as APR-246), for the treatment of myelodysplastic syndromes . This highlights its significance in hematological research and potential therapeutic applications.

Gas Phase Ion Energetics

Research into the gas phase ion energetics of 1-Azabicyclo[2.2.2]octan-3-one has provided valuable data on its proton affinity and gas basicity . This information is essential for understanding the compound’s behavior in the gas phase, which can be applied in various analytical techniques such as mass spectrometry.

Mass Spectrometry

The mass spectrum of 1-Azabicyclo[2.2.2]octan-3-one has been documented, offering insights into its molecular structure and fragmentation patterns . This is particularly useful in the field of analytical chemistry, where mass spectrometry plays a pivotal role in the identification and quantification of compounds.

Molecular Weight Determination

The molecular weight of 1-Azabicyclo[2.2.2]octan-3-one has been precisely determined to be 125.1683 g/mol . Accurate molecular weight is crucial for stoichiometric calculations in chemical reactions and for the development of pharmaceutical formulations.

Chemical Structure Analysis

The chemical structure of 1-Azabicyclo[2.2.2]octan-3-one has been made available in various formats, including 2D and 3D models . This aids researchers in studying the compound’s stereochemistry and its interactions with biological targets.

Proton Affinity Studies

Proton affinity studies of 1-Azabicyclo[2.2.2]octan-3-one provide essential data for computational chemistry and the design of new drugs . Understanding how this compound interacts with protons can inform the synthesis of more effective pharmaceutical agents.

Apoptosis Mechanisms

The ability of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one derivatives to modulate apoptosis mechanisms is of great interest in the field of cell biology . By influencing cell death pathways, these compounds could be used to develop treatments for diseases where apoptosis is dysregulated.

Mechanism of Action

While the exact mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is not clear, it has been suggested that it may reactivate the apoptosis-inducing function of mutant p53 proteins . This reactivation is provided by restoration of sequence-specific DNA-binding activity and transcriptional transactivation function to mutant p53 proteins .

properties

IUPAC Name |

1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYQQDHZKSEDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)

amine](/img/structure/B1407041.png)